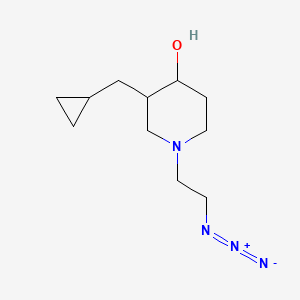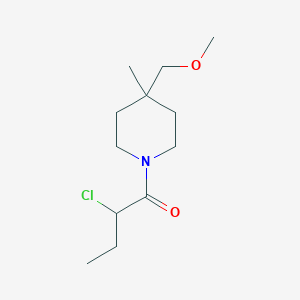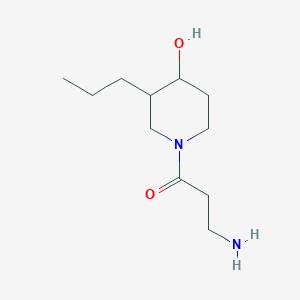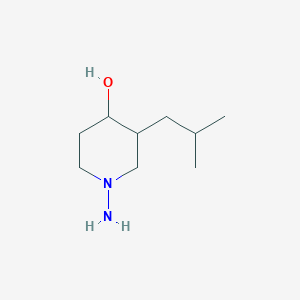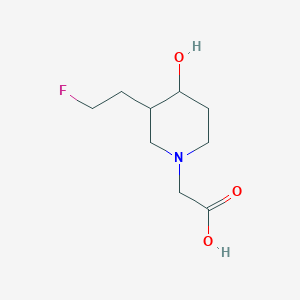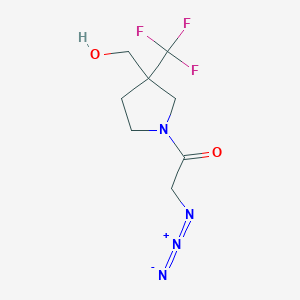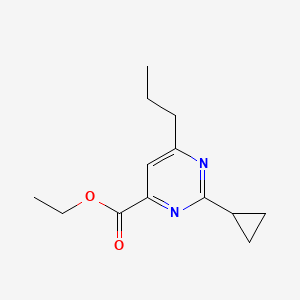
Ethyl 2-cyclopropyl-6-propylpyrimidine-4-carboxylate
Overview
Description
Ethyl 2-cyclopropyl-6-propylpyrimidine-4-carboxylate (ECPC) is a synthetic compound that has been studied for its potential application in scientific research. ECPC is a derivative of pyrimidine, a heterocyclic organic compound that is used in a variety of pharmaceuticals and industrial products. ECPC is a structural isomer of the commonly used pyrimidine derivative ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate (ECMC). ECPC has been studied for its potential use as a reagent, a biochemical tool, and a drug delivery system.
Scientific Research Applications
Synthesis and Biological Evaluation
Ring Opening and Enzyme Inhibition : The synthesis of bromophenol derivatives with a cyclopropyl moiety has demonstrated significant enzyme inhibition activity. These derivatives are effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Antimicrobial and Antioxidant Studies : Compounds synthesized via cyclopropanation, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have shown excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential. This highlights their promise as pharmaceutical agents (Raghavendra et al., 2016).
Oxidative Ring Opening : The reaction of small-size cycloalkane rings with RuO4 has been explored for the oxidative ring opening of ethyl 2,2-dimethoxycyclopropane-1-carboxylates, leading to the synthesis of novel compounds that could have implications in synthetic chemistry (Graziano et al., 1996).
[4 + 2] Annulation and Functionalized Tetrahydropyridines : The phosphine-catalyzed [4 + 2] annulation process has been utilized to synthesize highly functionalized tetrahydropyridines, suggesting a new avenue for the synthesis of complex nitrogen-containing compounds (Zhu et al., 2003).
Antimicrobial Activity of Pyrimidine Glycosides : The synthesis of pyrimidine glycosides and their evaluation for antimicrobial activity represents another application of cyclopropyl-containing compounds in developing new antimicrobial agents (El‐Sayed et al., 2008).
properties
IUPAC Name |
ethyl 2-cyclopropyl-6-propylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-5-10-8-11(13(16)17-4-2)15-12(14-10)9-6-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUZBRITDOXTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C2CC2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropyl-6-propylpyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



